(Z)-2-Cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide
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Overview
Description
(Z)-2-Cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide is a complex organic compound characterized by its cyano, dichlorophenyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following key steps:
Formation of the Pyrazolyl Core: The pyrazolyl core can be synthesized by reacting hydrazine with a suitable diketone or β-ketoester.
Introduction of the Cyano Group: The cyano group can be introduced through a reaction with a cyano-containing reagent, such as cyanogen bromide.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Final Enamide Formation: The enamide group can be formed by reacting the intermediate with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the cyano or phenyl groups.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Substitution reactions can occur at the chloro positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or halogenating agents like thionyl chloride (SOCl₂) can be used.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies, helping to understand cellular processes and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: The compound's unique properties may be exploited in material science and industrial chemistry for the development of new materials and processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Acrylamide: A simpler compound with similar functional groups.
Prop-2-enamide derivatives: Other derivatives of prop-2-enamide with different substituents.
Uniqueness:
The presence of the dichlorophenyl and pyrazolyl groups in this compound provides unique chemical and biological properties compared to simpler derivatives like acrylamide. These groups can enhance the compound's reactivity and binding affinity to biological targets.
Properties
IUPAC Name |
(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O/c1-13-18(14(2)27(26-13)17-6-4-3-5-7-17)10-15(12-24)21(28)25-20-9-8-16(22)11-19(20)23/h3-11H,1-2H3,(H,25,28)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHRUDXUHCCRIX-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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